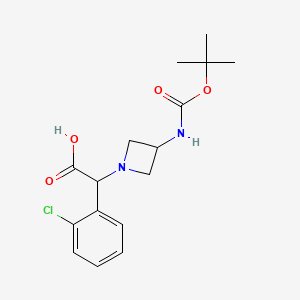
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl acetic acid moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using a flow microreactor system, which allows for efficient and sustainable synthesis.
Attachment of the Chlorophenyl Acetic Acid Moiety: This step involves the coupling of the azetidine derivative with 2-chlorophenyl acetic acid under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process.
化学反应分析
Types of Reactions
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring and chlorophenyl moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, potentially inhibiting or modifying the activity of specific enzymes or receptors .
相似化合物的比较
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds share the azetidine ring structure and exhibit similar reactivity.
3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester: This compound also features an azetidine ring and a tert-butoxycarbonyl group.
Uniqueness
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid is unique due to the presence of the chlorophenyl acetic acid moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C16H21ClN2O4 |
|---|---|
分子量 |
340.80 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(22)18-10-8-19(9-10)13(14(20)21)11-6-4-5-7-12(11)17/h4-7,10,13H,8-9H2,1-3H3,(H,18,22)(H,20,21) |
InChI 键 |
XXNVDJVBRUPCBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


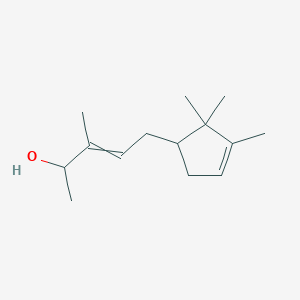
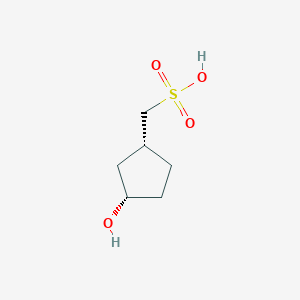
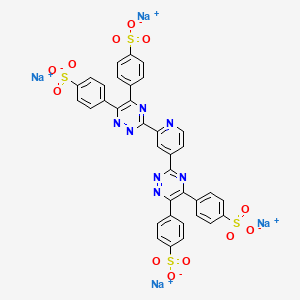
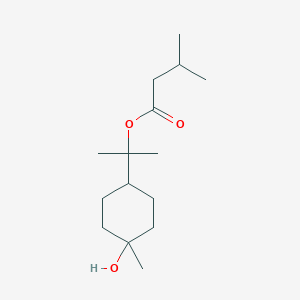
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
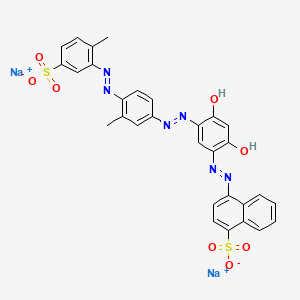
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
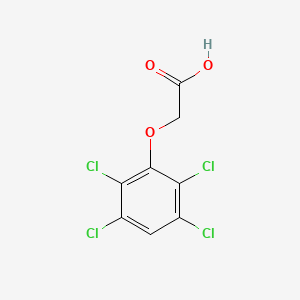


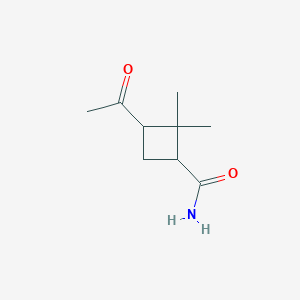
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
